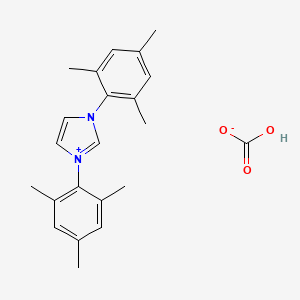

1,3-Bis(2,4,6-trimethylphenyl)imidazolium bicarbonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds, such as 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride, involves the reaction of (1E,2E)-N1,N2-(2,4,6-trimethylphenylethane)-1,2-diimine with paraformaldehyde and trimethylchlorosilane . The reaction is carried out in ethyl acetate at 75°C . After cooling, the product is filtered to obtain the imidazolium chloride .Molecular Structure Analysis

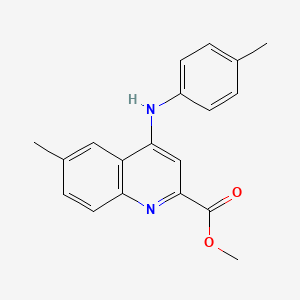

The molecular structure of similar compounds, like 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride, consists of a five-membered cationic imidazolium ring . The phenyl rings of the 2,4,6-trimethylphenyl groups are staggered with respect to the imidazolium ring .Chemical Reactions Analysis

1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride, a similar compound, is an NHC ligand that can bind with metal pre-catalysts to form complexes showing high catalytic activity . It has been used in the Pd-catalyzed cross-coupling of aryl Grignards with aryl chlorides (Kumada reaction) .Physical And Chemical Properties Analysis

1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride, a similar compound, is a solid at 20°C . It has a melting point of 280-286°C . Its molecular formula is C21H27ClN2 and its molecular weight is 342.91 .Wissenschaftliche Forschungsanwendungen

1. Catalyst for Hydroacylation/Reduction of Activated Ketones This compound has been used as a catalyst in combination with triethylamine for the hydroacylation/reduction of activated ketones . This methodology is rapid, economic, and high yielding .

2. Synthesis of N-Heterocyclic Carbene (NHC) Ligand 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene (IMes) is a nucleophilic N-heterocyclic carbene (NHC) ligand . This compound can be used to synthesize IMes ligated-rhodium complex .

Catalyst for Selective Hydrogenation

The IMes ligated-rhodium complex, synthesized using this compound, can act as a catalyst for the selective hydrogenation of substituted aryl and heteroaryl boronate esters to cis-substituted borylated cycloalkanes .

Organic Synthesis

This compound is also used in organic synthesis . It serves as a reagent in the synthesis of various organic compounds .

Pharmaceutical Intermediate

It is used as a pharmaceutical intermediate . It plays a role in the synthesis of various pharmaceutical compounds .

6. Synthesis of Organic Light-Emitting Diode (OLED) Materials This compound is used as a reagent in the synthesis of NHC Copper (I) complexes bearing dipyridylamine ligands . These complexes exhibit interesting luminescent properties and are potential candidates for organic light-emitting diode applications .

Wirkmechanismus

Target of Action

The primary target of 1,3-Bis(2,4,6-trimethylphenyl)imidazolium bicarbonate, also known as 1,3-Dimesityl-1H-imidazol-3-ium hydrogen carbonate, is metal pre-catalysts . This compound acts as an N-heterocyclic carbene (NHC) ligand , which can bind with these metal pre-catalysts to form complexes .

Mode of Action

The compound interacts with its targets by binding to metal pre-catalysts to form complexes . This interaction is facilitated by the nucleophilic nature of the NHC ligand . The resulting complexes show high catalytic activity .

Biochemical Pathways

The compound is involved in the formation of metal-NHC complexes . These complexes can be used as catalysts in various chemical reactions . For instance, an IMes ligated-rhodium complex can be used as a catalyst for the selective hydrogenation of substituted aryl and heteroaryl boronate esters to cis-substituted borylated cycloalkanes .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its role in catalysis. By forming complexes with metal pre-catalysts, it facilitates various chemical reactions . The specific effects depend on the nature of the reaction being catalyzed .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of metal pre-catalysts is necessary for the compound to exert its effects . Additionally, factors such as temperature and pH may affect the stability of the compound and the complexes it forms .

Safety and Hazards

1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes into contact with skin or eyes .

Zukünftige Richtungen

NHC ligands like 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride are being increasingly used in various metal-catalyzed coupling reactions . Given the potential of these compounds in catalysis, future research could explore the synthesis of new NHC ligands and their applications in different chemical reactions.

Eigenschaften

IUPAC Name |

1,3-bis(2,4,6-trimethylphenyl)imidazol-1-ium;hydrogen carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N2.CH2O3/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;2-1(3)4/h7-13H,1-6H3;(H2,2,3,4)/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNGZTAIJOOIFH-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3=C(C=C(C=C3C)C)C)C.C(=O)(O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(2,4,6-trimethylphenyl)imidazolium bicarbonate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorophenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2878556.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2878560.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)acrylamide](/img/structure/B2878566.png)

![7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2878579.png)